1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-(1-benzothiophen-2-yl)ethan-1-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amine group or the benzothiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
- 1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride
- 1-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride
- 2-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride
Uniqueness: 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSNUAOOJEOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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